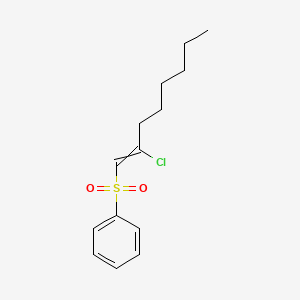![molecular formula C19H17NO5 B14392820 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 90044-50-1](/img/structure/B14392820.png)
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid is a complex organic compound that features a unique combination of hydroxyphenyl and methoxyphenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid typically involves multi-step organic reactions One common approach is to start with the appropriate hydroxyphenyl and methoxyphenyl precursors, which are then subjected to cyclization reactions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution of the methoxy group could result in various derivatives.
Scientific Research Applications
3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its anti-inflammatory properties.
Indole-3-propionic acid: Studied for its neuroprotective effects.
Caffeic acid: Recognized for its antioxidant activity.
Uniqueness
What sets 3-[4-(3-Hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid apart is its unique combination of functional groups and the presence of the oxazole ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90044-50-1 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-[4-(3-hydroxyphenyl)-5-(3-methoxyphenyl)-1,3-oxazol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H17NO5/c1-24-15-7-3-5-13(11-15)19-18(12-4-2-6-14(21)10-12)20-16(25-19)8-9-17(22)23/h2-7,10-11,21H,8-9H2,1H3,(H,22,23) |
InChI Key |
OYTLJEUDTDXFMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=C(O2)CCC(=O)O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
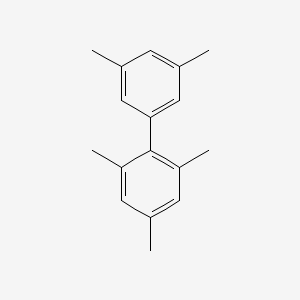

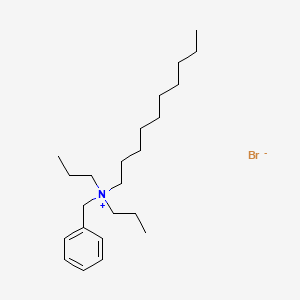
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
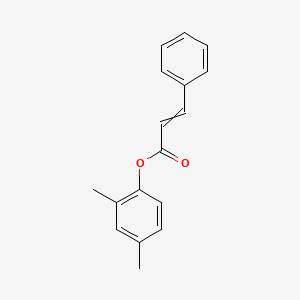
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)


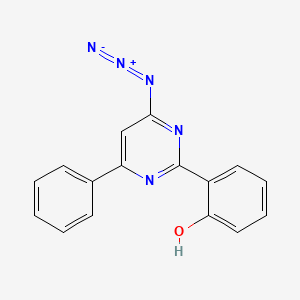
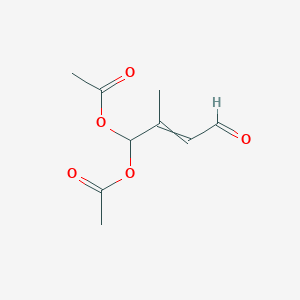
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)
